Technical Guide: Scalable Synthesis of 3,5,7-Trimethyladamantane-1-carboxylic Acid
Technical Guide: Scalable Synthesis of 3,5,7-Trimethyladamantane-1-carboxylic Acid
Executive Summary
This technical guide details the synthesis of 3,5,7-trimethyladamantane-1-carboxylic acid (CAS 15291-66-4), a critical intermediate in the development of lipophilic pharmaceutical agents, photoresist polymers, and advanced materials.
The primary synthetic pathway selected is the Koch-Haaf carbonylation . This acid-catalyzed carbonylation is the industry standard for functionalizing the adamantane bridgehead due to its high atom economy, scalability, and operational simplicity at ambient temperatures. Unlike radical carboxylation methods which suffer from poor selectivity, the Koch-Haaf reaction leverages the stability of the tertiary adamantyl carbocation to deliver high regioselectivity.
Target Molecule Profile:
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IUPAC Name: 3,5,7-Trimethyladamantane-1-carboxylic acid[1][2][3]
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Molecular Formula: C₁₄H₂₂O₂
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Molecular Weight: 222.32 g/mol [4]
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Applications: Pharmaceutical intermediate (NMDA receptor modulators), monomer for ArF photoresists, and supramolecular linkers.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis relies on the functionalization of the commercially available 1,3,5-trimethyladamantane . The high symmetry of the precursor ensures that all remaining bridgehead positions (only one unique site remains) are equivalent, eliminating regioisomeric byproducts.
Strategic Disconnection
The carboxylic acid group is introduced via the trapping of a tertiary carbocation with carbon monoxide (generated in situ).
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Target: 3,5,7-Trimethyladamantane-1-carboxylic acid[1][2][3]
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Precursor: 1,3,5-Trimethyladamantane (Hydrocarbon)[6]
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Reagents: Formic Acid (CO source), Sulfuric Acid (Catalyst/Solvent), tert-Butanol (Carbocation initiator/Hydride abstractor).
Reaction Pathway Diagram
The following diagram illustrates the logical flow from the hydrocarbon precursor to the final acid product.
Figure 1: Retrosynthetic logic flow for the Koch-Haaf carbonylation of 1,3,5-trimethyladamantane.
Part 2: Experimental Protocol (Koch-Haaf Carbonylation)
This protocol is adapted from standard procedures for bridgehead carboxylation (e.g., Org. Synth. 1973, 53, 30), optimized for the increased lipophilicity of the trimethyl derivative.
Reagents & Materials
| Reagent | Role | Purity | Notes |
| 1,3,5-Trimethyladamantane | Substrate | >98% | Starting material. |
| Sulfuric Acid (H₂SO₄) | Solvent/Catalyst | 96-98% | Must be concentrated to maintain carbocation stability. |
| Formic Acid (HCOOH) | CO Source | 98-100% | Generates CO in situ upon dehydration by H₂SO₄. |
| tert-Butanol (t-BuOH) | Initiator | 99% | Generates t-butyl cation to abstract hydride from substrate. |
| Carbon Tetrachloride (CCl₄) | Co-solvent | HPLC Grade | Optional: Used to solubilize the hydrocarbon if stirring is difficult. Note: Can be replaced with n-hexane or omitted in vigorous mixing. |
Step-by-Step Methodology
Step 1: Reactor Setup
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Equip a 1-liter three-necked round-bottom flask with a mechanical stirrer (critical for mixing viscous acid phases), a pressure-equalizing dropping funnel, and a thermometer.
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Place the flask in a water bath maintained at 15–20°C . Caution: The reaction is exothermic; temperature control is vital to prevent side reactions.
Step 2: Acid Charge
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Charge the flask with 470 g (approx. 255 mL) of 96% H₂SO₄.
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Add 17.8 g (0.10 mol) of 1,3,5-trimethyladamantane. If the substrate is solid and dispersion is poor, dissolve it in 50 mL of CCl₄ before addition (modern green chemistry prefers neat reaction if mechanical stirring is sufficient).
Step 3: Initiation & Addition
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Prepare a solution of 29.6 g (0.40 mol) of t-butanol mixed with 55 g (1.2 mol) of 98% formic acid.
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Add this mixture dropwise to the sulfuric acid/substrate suspension over 1–2 hours .
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Critical Control Point: Maintain internal temperature between 17°C and 25°C . Do not allow it to exceed 30°C to avoid decomposition.
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Mechanism:[7] The t-butanol dehydrates to the t-butyl cation, which abstracts a hydride from the bridgehead of the adamantane, generating the 3,5,7-trimethyl-1-adamantyl cation. Formic acid simultaneously dehydrates to release CO, which traps the cation.
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Step 4: Reaction Completion
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After addition is complete, continue stirring for 30–60 minutes at room temperature.
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Monitor reaction progress via TLC or GC-MS (aliquot quenched in water/ether).
Step 5: Workup & Isolation
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Pour the reaction mixture slowly onto 700 g of crushed ice with vigorous stirring. The product will precipitate as a crude white solid.
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Extract the aqueous slurry with 3 x 150 mL of Chloroform (CHCl₃) or Dichloromethane (DCM).
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Combine organic layers and extract with 10% aqueous NaOH or NH₄OH. This pulls the carboxylic acid into the aqueous phase as the salt, leaving unreacted hydrocarbon in the organic phase.
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Separate the aqueous basic layer and acidify carefully with concentrated HCl to pH 1. The pure acid will precipitate.
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Filter the solid, wash with cold water, and dry under vacuum.
Step 6: Purification
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Recrystallize from Methanol/Water or Acetone if necessary.
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Expected Yield: 85–95%.
Part 3: Mechanistic Analysis
The success of this synthesis hinges on the stability of the bridgehead carbocation. The three methyl groups at positions 3, 5, and 7 provide inductive stabilization to the adamantane core, making the formation of the cation at position 1 favorable.
Mechanistic Pathway (DOT Visualization)[10]
Figure 2: Mechanistic cycle of the Koch-Haaf reaction showing hydride abstraction and carbonylation.
Part 4: Characterization & Quality Control
Verify the identity of the synthesized product using the following parameters.
| Technique | Expected Signal / Value | Interpretation |
| Appearance | White crystalline solid | High purity. |
| Melting Point | 165–175°C (Range typical for analogs) | Sharp range indicates purity. |
| IR Spectroscopy | 1690–1710 cm⁻¹ (Strong) | C=O stretch of carboxylic acid. |
| IR Spectroscopy | 2800–3100 cm⁻¹ (Broad) | O-H stretch of carboxylic acid. |
| ¹H NMR (CDCl₃) | δ ~0.8–0.9 ppm (s, 9H) | Three equivalent Methyl groups. |
| ¹H NMR (CDCl₃) | δ ~1.1–1.8 ppm (m, 12H) | Adamantane methylene protons (CH₂). |
| ¹H NMR (CDCl₃) | δ ~11.0–12.0 ppm (br s, 1H) | Carboxylic acid proton (COOH). |
| ¹³C NMR | δ ~180–185 ppm | Carbonyl carbon (C=O). |
Part 5: Process Scalability (Microflow Technology)
For industrial applications requiring kilogram-scale production, batch processing can be hazardous due to the large volume of sulfuric acid and CO generation. Microflow reactors offer a superior alternative.
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Setup: Hastelloy-made micromixers (acid tolerant).
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Conditions: 1,3,5-Trimethyladamantane in HCOOH is pumped into one inlet; H₂SO₄ into the second.
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Advantages:
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Heat Management: Efficient dissipation of the exotherm.
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Safety: Minimized active volume of CO and concentrated acid.
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Yield: Often higher (>90%) due to precise residence time control (approx. 1–2 minutes).
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References
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Koch-Haaf Reaction Protocol: Organic Syntheses, Coll. Vol. 5, p. 20 (1973); Vol. 44, p. 1 (1964). (Standard procedure for adamantane carboxylation).
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Microflow Synthesis of Adamantane Acids: Fusue, Y. et al. "Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor."[7][8] Beilstein Journal of Organic Chemistry, 2011, 7, 1288–1293.[7]
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Compound Data (PubChem): 3,5,7-Trimethyladamantane-1-carboxylic acid (CID 2802268).
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Precursor Information: 1,3,5-Trimethyladamantane (CAS 707-35-7).[6][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. 3,5,7-Trimethyladamantane-1-carboxylic acid | C14H22O2 | CID 2802268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3,5,7-Adamantanetetracarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. CAS 707-35-7: 1,3,5-Trimethyladamantane | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 707-35-7|1,3,5-Trimethyladamantane|BLD Pharm [bldpharm.com]
